

Comprehensive Technical Guide: (2-Methoxy-5-nitrophenyl)methanamine (CAS 40896-72-8)

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Compound of Interest

Compound Name: (2-Methoxy-5-nitrophenyl)methanamine
CAS No.: 40896-72-8
Cat. No.: B1417240

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Executive Summary

(2-Methoxy-5-nitrophenyl)methanamine (CAS 40896-72-8) is a highly specialized, bifunctional benzylamine derivative that serves as a critical building block in advanced medicinal chemistry and pharmacological research. Featuring a primary amine, an electron-donating methoxy group, and an electron-withdrawing nitro group, this molecule offers unique electronic and steric properties. It is predominantly utilized in two high-impact domains: the synthesis of next-generation Epidermal Growth Factor Receptor (EGFR) modulators for non-small cell lung cancer (NSCLC) ([1]), and the development of photoactive amiloride analogs (e.g., 2'-Methoxy-5'-nitrobenzamil) for mapping ion channel topologies ([2]).

Physicochemical Profiling & Structural Data

To ensure accurate stoichiometry and analytical tracking during complex multi-step syntheses, the foundational physicochemical properties of the free base and its hydrochloride salt are summarized below ([3]).

Property	Value
Chemical Name	(2-Methoxy-5-nitrophenyl)methanamine
CAS Number	40896-72-8 (Free Base) / 92203-71-9 (HCl Salt)
Molecular Formula	C ₈ H ₁₀ N ₂ O ₃
Molecular Weight	182.18 g/mol
Monoisotopic Mass	182.069 Da
SMILES	<chem>COC1=C(C=C(C=C1)[O-])CN</chem>

Chemoselective Synthesis: The Staudinger Approach

Synthesizing **(2-Methoxy-5-nitrophenyl)methanamine** requires strict chemoselectivity. The primary synthetic challenge lies in reducing the precursor's azidomethyl group to a primary amine without inadvertently reducing the sensitive 5-nitro group on the aromatic ring ([1]). Standard catalytic hydrogenation (e.g., Pd/C with H₂) is contraindicated as it would indiscriminately yield an undesired diamine byproduct.

Causality in Reagent Selection

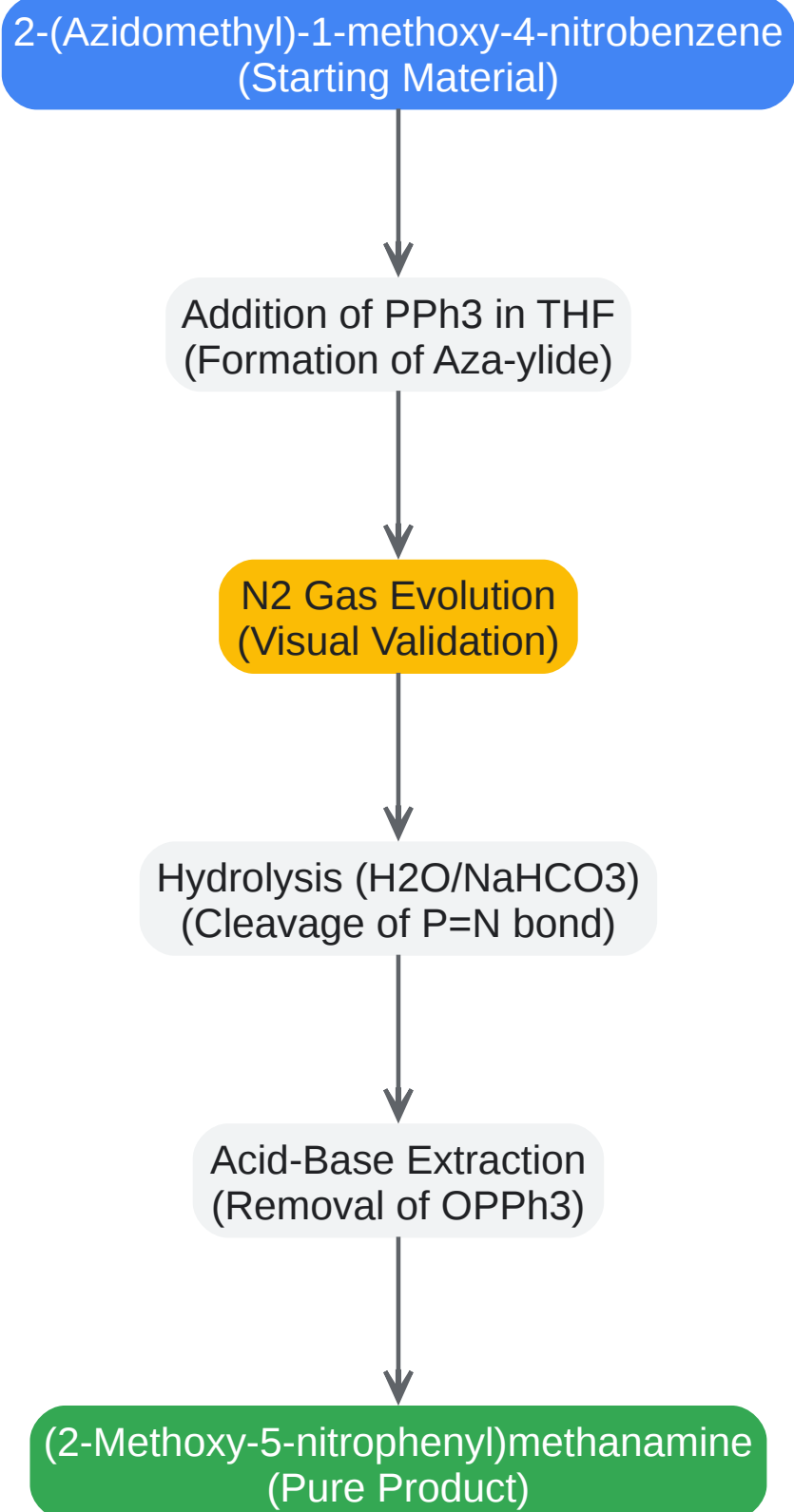
To bypass this limitation, the Staudinger reduction is employed ([1]). Triphenylphosphine (PPh₃) selectively attacks the azide to form a phosphazene (aza-ylide) intermediate. This reaction is thermodynamically driven by the formation of the extremely stable P=O bond in the triphenylphosphine oxide byproduct during the subsequent hydrolysis step, leaving the nitroaromatic system completely intact.

Protocol 1: Step-by-Step Chemoselective Synthesis

Self-Validating Workflow for High-Purity Amine Generation

- Initiation & Ylide Formation: Dissolve 2-(azidomethyl)-1-methoxy-4-nitrobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF). Slowly add triphenylphosphine (1.0 - 1.05 eq) at room temperature ([1]).

- In-Process Validation: Observe the controlled evolution of nitrogen (N₂) gas. This effervescence is a self-validating, visual indicator that the Staudinger reaction has successfully initiated and the aza-ylide intermediate is forming.
- Hydrolysis: Once gas evolution ceases (typically 2-4 hours), add a stoichiometric excess of aqueous NaHCO₃ or water to the reaction mixture and stir for an additional 12 hours to fully hydrolyze the phosphazene intermediate ([1]).
- Phase Partitioning (Self-Purifying Step): Extract the mixture with ethyl acetate and dichloromethane (DCM). To further purify, an acid-base extraction can be employed by extracting the organic layer with 1M aqueous HCl.
 - Mechanistic Rationale: The target amine is protonated to form a water-soluble hydrochloride salt, migrating to the aqueous layer. The neutral triphenylphosphine oxide (OPPh₃) byproduct remains trapped in the organic layer, ensuring a highly efficient thermodynamic separation.
- Basification & Recovery: Isolate the aqueous layer, cool to 0°C, and carefully adjust the pH to >10 using aqueous NaHCO₃ or NaOH. Extract the newly formed free base back into fresh DCM ([1]).
- Final Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford pure **(2-Methoxy-5-nitrophenyl)methanamine** (typically ~85% yield) ([1]).



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Caption: Workflow for the chemoselective Staudinger reduction of the azide precursor.

Downstream Applications & Pharmacological Significance

Oncology: Next-Generation EGFR Modulators

In targeted cancer therapy, overcoming resistance to first-generation tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib is a critical clinical hurdle ([1]). **(2-Methoxy-5-nitrophenyl)methanamine** is utilized as a privileged scaffold in the synthesis of novel EGFR modulators. The primary amine acts as a nucleophilic anchor to attach the substituted benzyl moiety to complex heterocyclic cores. The specific substitution pattern (2-methoxy, 5-nitro) optimizes the steric fit and electronic interactions within the ATP-binding pocket of mutated EGFR (such as the T790M gatekeeper mutation), thereby restoring apoptotic pathways in NSCLC models ([1]).

Ion Channel Physiology: Photoaffinity Labeling

In epithelial physiology, the compound is the direct precursor to 2'-Methoxy-5'-nitrobenzamil (NMBA), a potent, photoactive derivative of the potassium-sparing diuretic amiloride ([4][5]).

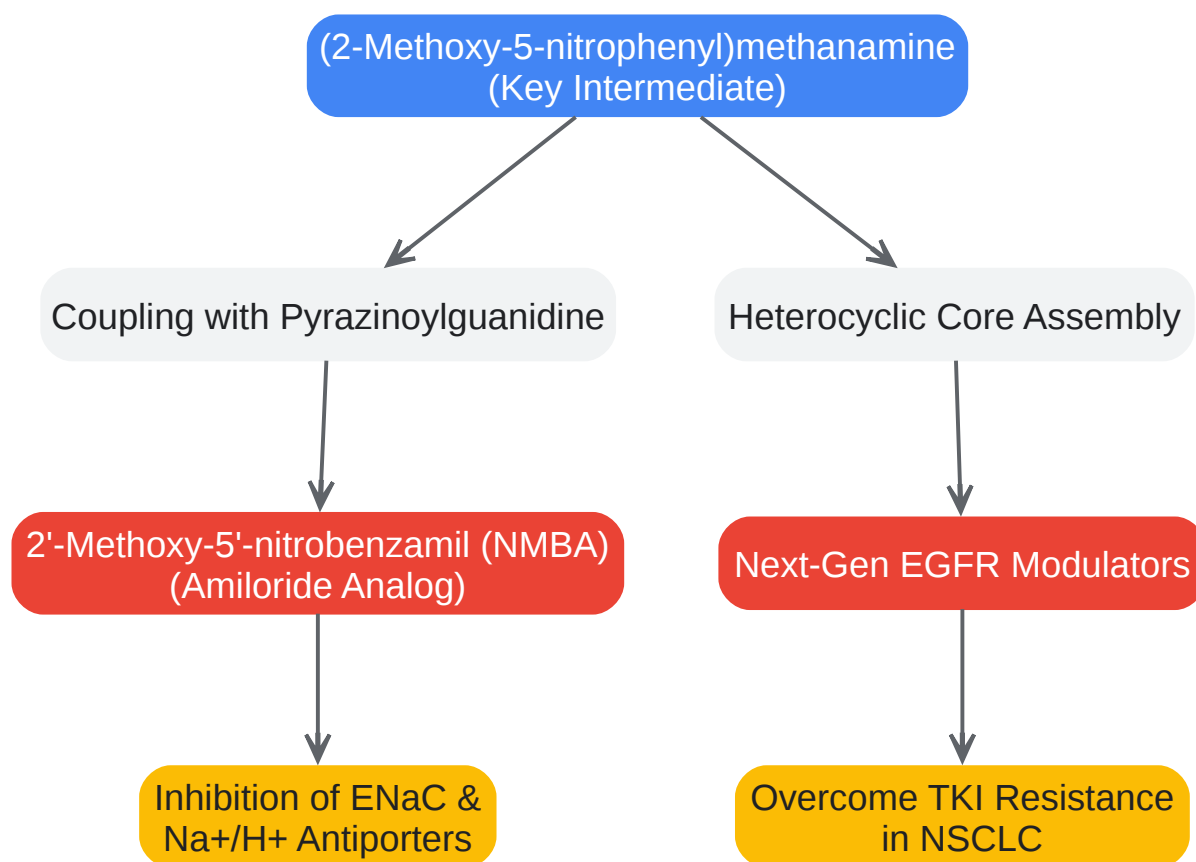
- Mechanism of Action: NMBA acts as a competitive inhibitor of the epithelial sodium channel (ENaC) and the Na⁺/H⁺ antiporter ([2][4]).
- Photoaffinity Mapping: When exposed to UV illumination, the nitroaromatic system of NMBA becomes highly reactive, covalently cross-linking with adjacent amino acid residues in the binding pocket ([6]). This has enabled researchers to map the three-dimensional topology of amiloride-binding proteins, identifying specific 30 kDa and 50 kDa polypeptide subunits in organisms like *Dunaliella salina* ([2]), and modeling the planar aromatic pockets that accommodate these inhibitors ([6]).

Protocol 2: Preparation of NMBA Stock Solutions for In Vitro Assays

Ensuring Compound Stability and Bioavailability

- Solvent Selection: Due to the hydrophobic nature imparted by the nitrobenzyl group, aqueous solubility is poor. Weigh the required mass of NMBA powder ([4]).

- Primary Solubilization: Dissolve in anhydrous, moisture-free Dimethyl Sulfoxide (DMSO) to create a concentrated stock (e.g., 10 mM to 50 mM) ([4]).
 - Causality: Anhydrous DMSO prevents premature degradation and ensures complete solvation of the planar aromatic rings, which is impossible in purely aqueous buffers ([4]).
- Aliquoting: Divide the stock into single-use aliquots to prevent freeze-thaw cycles, which can induce precipitation and alter the effective concentration ([4]).
- Assay Application: Dilute the DMSO stock directly into the aqueous assay buffer immediately prior to cell treatment, ensuring the final DMSO concentration remains below 0.1% (v/v) to avoid solvent-induced cytotoxicity ([4]).



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Caption: Downstream pharmacological applications in ion channel modulation and oncology.

References

- [1]Compounds that modulate EGFR activity and methods for treating or preventing conditions therewith. Google Patents (WO2011140338A1). URL:
- [3](2-methoxy-5-nitrophenyl)methanamine hydrochloride (C8H10N2O3). PubChemLite. URL:[[Link](#)]
- [2]Utilization of amiloride analogs for characterization and labeling of the plasma membrane Na⁺/H⁺ antiporter from Dunaliella salina. PubMed (NIH). URL:[[Link](#)]
- [6]Topology of an amiloride-binding protein. Scholars@Duke. URL:[[Link](#)]

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Sources

- 1. WO2011140338A1 - Compounds that modulate egfr activity and methods for treating or preventing conditions therewith - Google Patents [patents.google.com]
- 2. Utilization of amiloride analogs for characterization and labeling of the plasma membrane Na⁺/H⁺ antiporter from Dunaliella salina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PubChemLite - (2-methoxy-5-nitrophenyl)methanamine hydrochloride (C8H10N2O3) [pubchemlite.lcsb.uni.lu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Scholars@Duke publication: Topology of an amiloride-binding protein. [scholars.duke.edu]
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